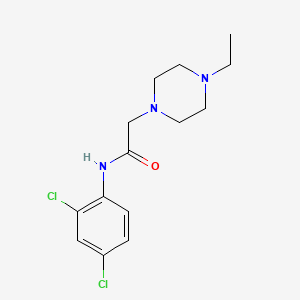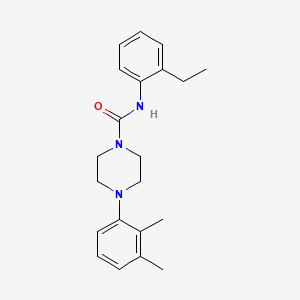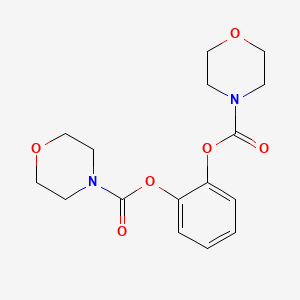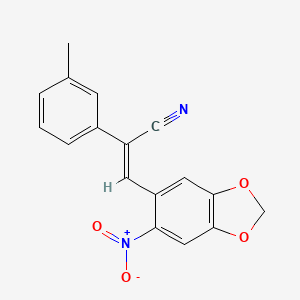
N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide, also known as TFMB-N-oxide or TFM-NO, is a chemical compound that has gained attention in scientific research for its potential as a pharmacological tool.
Wirkmechanismus
N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide activates TRPA1 channels through covalent modification of cysteine residues in the channel protein. This results in the opening of the ion channel and the influx of calcium ions, which triggers downstream signaling pathways and physiological responses.
Biochemical and Physiological Effects:
N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide has been shown to induce nociceptive responses, including pain and itch, in animal models. It has also been shown to induce respiratory reflexes and airway inflammation. Additionally, N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide has been used to study the role of TRPA1 channels in cancer cell proliferation and migration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide is its selectivity for TRPA1 channels, which allows for specific activation of these channels in experimental settings. However, N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide has been shown to be unstable in some solvents and can degrade over time, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide. One area of interest is the development of more stable analogs of N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide that can be used in a wider range of experimental settings. Additionally, further research is needed to fully understand the role of TRPA1 channels in physiological processes and disease states, which could lead to the development of novel therapeutic targets. Finally, N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide could be used in combination with other pharmacological tools to study complex signaling pathways and physiological responses.
Synthesemethoden
N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide can be synthesized through a two-step process involving the reaction of 2-phenoxyaniline with trifluoromethylmorpholine-4-carboxylic acid, followed by oxidation using m-chloroperbenzoic acid. The resulting compound is a white crystalline solid with a melting point of 162-164°C.
Wissenschaftliche Forschungsanwendungen
N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide has been used as a pharmacological tool in scientific research to study the role of transient receptor potential (TRP) channels in various physiological processes. TRP channels are a family of ion channels that play a crucial role in sensory and cellular signaling. N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide has been shown to selectively activate TRPA1 channels, which are involved in nociception, inflammation, and respiratory function.
Eigenschaften
IUPAC Name |
N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O3/c19-18(20,21)16-12-23(10-11-25-16)17(24)22-14-8-4-5-9-15(14)26-13-6-2-1-3-7-13/h1-9,16H,10-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCHYSNCNQQKLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-phenoxyphenyl)-2-(trifluoromethyl)morpholine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(9H-fluoren-9-yl)-N-[1-(3-nitrophenyl)ethylidene]-1-piperazinamine](/img/structure/B5304136.png)
![1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-benzimidazole hydrochloride](/img/structure/B5304146.png)
![2-[(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)carbonyl]-6-methylphenol](/img/structure/B5304161.png)
![N-(2-methoxyethyl)-1'-[(2E)-3-phenylprop-2-enoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5304162.png)
![N,N-dimethyl-5-{[4-(phenylsulfonyl)-1-piperazinyl]methyl}-1,3-thiazol-2-amine](/img/structure/B5304172.png)
![3-methyl-1-[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]piperidine](/img/structure/B5304177.png)
![2-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethanol](/img/structure/B5304185.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-ethylphenyl)urea](/img/structure/B5304200.png)



![butyl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate](/img/structure/B5304237.png)
![4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5304238.png)
